molecular formula C16H13NO3 B11852268 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 656234-25-2

5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B11852268
CAS No.: 656234-25-2
M. Wt: 267.28 g/mol
InChI Key: WWWKSJXNZLPVCN-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxybenzaldehyde.

    Formation of Isoquinoline Core: The precursor undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline core.

    Hydroxylation: The isoquinoline core is then hydroxylated at the 5-position using a hydroxylating agent like hydrogen peroxide or a peracid.

    Cyclization: The hydroxylated intermediate undergoes cyclization to form the final isoquinolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include 5-oxo-4-(4-methoxyphenyl)isoquinolin-1(2H)-one.

    Reduction: Products include this compound derivatives with reduced functional groups.

    Substitution: Products include 5-hydroxy-4-(substituted phenyl)isoquinolin-1(2H)-one.

Scientific Research Applications

5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(4-methoxyphenyl)isoquinolin-1(2H)-one
  • 5-Hydroxy-3-(4-methoxyphenyl)isoquinolin-1(2H)-one
  • 5-Methoxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one

Uniqueness

5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups at specific positions enhances its potential for diverse applications and interactions with biological targets.

Properties

CAS No.

656234-25-2

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

5-hydroxy-4-(4-methoxyphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO3/c1-20-11-7-5-10(6-8-11)13-9-17-16(19)12-3-2-4-14(18)15(12)13/h2-9,18H,1H3,(H,17,19)

InChI Key

WWWKSJXNZLPVCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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